Dibenzylcyanamide

Description

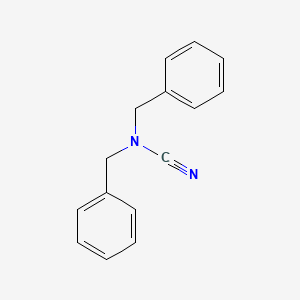

Structure

3D Structure

Propriétés

IUPAC Name |

dibenzylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAHYSLBRZODMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278418 | |

| Record name | dibenzylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2451-91-4 | |

| Record name | 2451-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZYLCYANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: Situating N-Cyanodibenzylamine in Synthetic Chemistry

An In-depth Technical Guide to the Chemical Properties of N-Cyanodibenzylamine

For Researchers, Scientists, and Drug Development Professionals

N-Cyanodibenzylamine (C₁₅H₁₄N₂) is a disubstituted cyanamide that holds significant interest not as an end-product, but as a crucial intermediate in synthetic organic chemistry. Its structure, featuring a central nitrogen atom bonded to a cyano group and two benzyl groups, makes it a pivotal product of the classical von Braun reaction. Understanding its chemical properties is, therefore, essential for chemists seeking to perform N-dealkylation of tertiary amines—a common and critical transformation in the structural modification of alkaloids and the development of pharmaceutical agents. This guide provides a detailed exploration of its synthesis, characterization, reactivity, and application, framed from the perspective of a senior application scientist to elucidate both the "how" and the "why" of its chemistry.

Synthesis via the von Braun Reaction: A Mechanistic Perspective

The most direct and historically significant route to N-cyanodibenzylamine is the von Braun Reaction . This reaction facilitates the cleavage of a carbon-nitrogen bond in a tertiary amine using cyanogen bromide (BrCN).[1][2]

Core Reaction: Dibenzylamine (a tertiary amine, though for the classic reaction a tri-alkylamine is used, this illustrates the formation of the core structure) is not the direct precursor. The reaction starts with a tertiary amine containing at least one benzyl group that can be cleaved, such as Tribenzylamine or N,N-dibenzylmethylamine. For the purpose of illustrating the formation of the N-cyanodibenzylamine product, we will consider the reaction of a hypothetical tertiary amine, N,N,N-tribenzylamine, which upon reaction and cleavage of one benzyl group, yields the target compound.

The choice of cyanogen bromide is causal; its electrophilic carbon is readily attacked by the nucleophilic amine nitrogen, and the bromide ion is an excellent leaving group, which subsequently acts as the nucleophile for the cleavage step.

Reaction Mechanism

The von Braun reaction proceeds through a two-step bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

-

Formation of the Quaternary Cyanoammonium Salt: The tertiary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This displaces the bromide ion and forms a positively charged quaternary cyanoammonium intermediate.

-

Nucleophilic Cleavage: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking the α-carbon of one of the benzyl groups. This attack cleaves the C-N bond, resulting in the formation of the stable N-cyanodibenzylamine and benzyl bromide as a byproduct.

This mechanistic choice is dictated by sterics and electronics. The SN2 attack by the bromide ion is favored at the least sterically hindered carbon adjacent to the nitrogen that can also stabilize a transition state.

Experimental Protocol: Synthesis of N-Cyanodibenzylamine

This protocol is a representative procedure based on the principles of the von Braun reaction.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

-

Reagents: Dissolve the starting tertiary amine (e.g., tribenzylamine) in an inert, anhydrous solvent such as chloroform or diethyl ether.[4]

-

Reaction: Slowly add a solution of cyanogen bromide in the same solvent to the stirred amine solution at room temperature. An exothermic reaction may occur.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, wash the reaction mixture with water to remove any unreacted cyanogen bromide and ammonium salts. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure N-cyanodibenzylamine.

Workflow Visualization

Caption: Workflow for the synthesis and purification of N-cyanodibenzylamine.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized N-cyanodibenzylamine is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the structural features of the molecule.[5][6][7]

Data Summary

| Technique | Expected Observation | Rationale for Structural Confirmation |

| ¹H NMR | ~7.2-7.5 ppm (multiplet, 10H, Ar-H ) ~4.6 ppm (singlet, 4H, -CH₂-) | Confirms the presence of two equivalent benzyl groups. The integration (10H:4H) validates the ratio of aromatic to methylene protons. |

| ¹³C NMR | ~135 ppm (Ar-C, quaternary) ~128-129 ppm (Ar-CH) ~117 ppm (-C ≡N) ~55 ppm (-C H₂-) | Identifies all unique carbon environments. The peak around 117 ppm is highly diagnostic for the cyano group carbon. |

| IR Spectroscopy | ~2230 cm⁻¹ (sharp, medium) ~3030 cm⁻¹ (sp² C-H stretch) ~2900 cm⁻¹ (sp³ C-H stretch) ~1600, 1495, 1450 cm⁻¹ (C=C ring stretch) | The sharp peak at ~2230 cm⁻¹ is the most unambiguous evidence for the C≡N triple bond, confirming the cyanamide functionality. |

| Mass Spec. (MS) | Molecular Ion (M⁺) peak at m/z ≈ 222.12 Major fragment at m/z = 91 (Tropylium ion, [C₇H₇]⁺) | Confirms the molecular weight (C₁₅H₁₄N₂). The prominent m/z 91 fragment is characteristic of a benzyl group, further validating the structure. |

Analytical Workflow Visualization

Caption: Decision workflow for the structural validation of N-cyanodibenzylamine.

Chemical Reactivity and Stability

The utility of N-cyanodibenzylamine as an intermediate is defined by its reactivity, particularly the transformations of the cyanamide group.

Hydrolysis to Secondary Amine

The most valuable reaction of N-cyanodibenzylamine in drug development is its hydrolysis to the corresponding secondary amine, dibenzylamine. This completes the two-step N-dealkylation process initiated by the von Braun reaction.

-

Acidic or Basic Conditions: The hydrolysis can be effected under either strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions with heating. The reaction proceeds via nucleophilic attack on the cyano carbon, eventually leading to the cleavage of the N-CN bond and formation of the secondary amine.

While generally stable under physiological conditions, the cyanamide is susceptible to hydrolysis under harsh chemical environments.[8]

Reactivity as a Synthetic Intermediate

The cyano group is not just a placeholder; it's a versatile functional handle.

-

Conversion to Tetrazoles: The nitrile functionality can undergo [2+3] cycloaddition reactions, for instance with sodium azide, to form tetrazoles.[9] Tetrazoles are important in medicinal chemistry as bioisosteres of carboxylic acids.

-

"Click" Chemistry: While not a terminal alkyne or azide, the cyano group can be a precursor to functionalities used in bioorthogonal "click" chemistry, broadening its synthetic potential.[10]

Logical Role as an Intermediate

Caption: N-Cyanodibenzylamine as a central intermediate in synthetic pathways.

Applications in Drug Development

The chemistry of N-cyanodibenzylamine is directly applicable to the field of drug discovery and development.

-

N-Dealkylation for SAR Studies: The primary application is facilitating N-dealkylation. In medicinal chemistry, removing alkyl or benzyl groups from nitrogen atoms is a cornerstone of establishing Structure-Activity Relationships (SAR). Modifying these groups can drastically alter a compound's potency, selectivity, solubility, and metabolic stability. The von Braun reaction, proceeding through the N-cyanamide intermediate, provides a classic pathway to achieve this.[4]

-

Scaffold Modification: As an intermediate, it allows for the isolation of a core amine scaffold (dibenzylamine), which can then be re-functionalized to build libraries of new compounds for screening.[] This modular approach is highly efficient in the lead optimization phase of drug discovery.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling N-cyanodibenzylamine and its precursors.

-

General Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Chemical Incompatibilities: N-cyanodibenzylamine is expected to be incompatible with strong oxidizing agents and strong acids, which could lead to vigorous reactions or decomposition.[12][13]

-

Precursor Hazards: The precursor, cyanogen bromide, is highly toxic and must be handled with extreme caution. Less toxic alternatives have been developed for some N-dealkylation reactions, but BrCN remains relevant for cyanamide formation.[4]

Conclusion

N-Cyanodibenzylamine is a molecule of significant synthetic utility rather than direct application. Its chemical properties are defined by its role as the key intermediate in the von Braun reaction, a powerful tool for the N-dealkylation of tertiary amines. A thorough understanding of its synthesis via a well-defined SN2 mechanism, its unambiguous characterization through a suite of spectroscopic methods, and its subsequent reactivity—primarily hydrolysis to a secondary amine—is essential for researchers in organic synthesis and drug development. It represents a classic example of how a stable, isolable intermediate can serve as a critical bridge in complex molecular transformations.

References

-

Wikipedia. von Braun reaction. [Link]

-

ResearchGate. The von Braun Cyanogen Bromide Reaction. [Link]

-

Scribd. Von Braun Degradation Method | PDF. [Link]

-

YouTube. Von Braun Reaction Example Mechanism | Organic Chemistry. [Link]

-

Organic Reactions. The von Braun Cyanogen Bromide Reaction. [Link]

-

PubChem - NIH. Benzamide, N-cyano- | C8H6N2O | CID 84805. [Link]

-

PubMed. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. [Link]

-

ResearchGate. Synthesis of N‐cyano‐N‐arylbenzenesulfonamides. [Link]

-

PMC. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]

-

Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

-

MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ochem.jsd.claremont.edu. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Dibenzylamine, 98%. [Link]

-

Khan Academy. Spectroscopy | Organic chemistry | Science. [Link]

-

MDPI. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of N-Benzylidenebenzylamine from Benzylamine under the Action of Iron-Containing Catalysts in CCl 4. [Link]

-

PMC - PubMed Central. Applications of nanoparticle systems in drug delivery technology. [Link]

Sources

- 1. von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. lehigh.edu [lehigh.edu]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. Khan Academy [khanacademy.org]

- 8. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

solubility of Dibenzylcyanamide in organic solvents

An In-Depth Technical Guide to the Solubility of Dibenzylcyanamide in Organic Solvents

Abstract

Dibenzylcyanamide (C₁₅H₁₄N₂) is a synthetic intermediate whose utility in organic synthesis and drug development is critically dependent on its behavior in solution. A comprehensive understanding of its solubility across a range of organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like recrystallization, and developing formulations. This technical guide provides a detailed examination of the physicochemical properties of dibenzylcyanamide that govern its solubility. In the absence of extensive published quantitative data, this document focuses on establishing a robust theoretical solubility profile based on molecular structure and providing detailed, field-proven experimental protocols for researchers to determine precise solubility data. It is intended for scientists and professionals in chemical and pharmaceutical development who require a practical and scientifically grounded approach to working with this compound.

Introduction to Dibenzylcyanamide: Physicochemical Profile

To understand the solubility of a compound, one must first understand the molecule itself. Dibenzylcyanamide is a solid at room temperature with a melting point of 54°C.[1][2] Its molecular structure consists of a central cyanamide functional group (-N-C≡N) to which two non-polar benzyl groups are attached.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂ | [1] |

| Molecular Weight | 222.29 g/mol | [3] |

| Melting Point | 54°C | [1][2] |

| LogP (Octanol-Water Partition) | 3.17 - 3.5 | [1][3] |

| Polar Surface Area (PSA) | 27.03 Ų | [1] |

| Water Solubility | 18.6 µg/mL (practically insoluble) | [3] |

The high LogP value and low polar surface area are dominant indicators of the molecule's character.[1][3] These metrics strongly suggest that dibenzylcyanamide is a lipophilic, hydrophobic compound with a low affinity for polar solvents, particularly water, where its solubility is negligible.[3] The molecule lacks hydrogen bond donor sites and possesses only two hydrogen bond acceptor sites (the two nitrogen atoms), limiting its potential for strong, specific interactions with protic solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The foundational principle of "like dissolves like" is the most effective tool for predicting the solubility of dibenzylcyanamide.[4] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The two large benzyl groups give the molecule a predominantly non-polar, aromatic character. Therefore, dibenzylcyanamide is expected to exhibit its highest solubility in solvents that can effectively solvate these groups through van der Waals forces and π-stacking interactions. Aromatic solvents like toluene and weakly polar chlorinated solvents like dichloromethane are predicted to be excellent choices.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have a moderate dipole moment but cannot donate hydrogen bonds. They can interact with the polar cyanamide group to some extent. Moderate to good solubility is expected in this class, though likely less than in truly non-polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents engage in strong hydrogen bonding networks. Dibenzylcyanamide's inability to donate hydrogen bonds and its large hydrophobic surface area make it difficult to integrate into these networks.[5] Consequently, solubility is expected to be limited. While it is reported to be soluble in methanol, this is likely due to the small alkyl portion of the solvent.[2] As the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol), solubility may slightly increase due to a better match in non-polar character. As noted, solubility in water is extremely low.[3]

The following diagram illustrates the expected relationship between solvent polarity and the solubility of this non-polar compound.

Caption: Predicted solubility based on solvent polarity.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic | Water | 25 | 0.0186[3] | Practically Insoluble |

| Methanol | RT | Soluble[2] | - | |

| Ethanol | ||||

| Polar Aprotic | Acetone | |||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Non-Polar | Toluene | |||

| Hexane | ||||

| Dichloromethane (DCM) | ||||

| Diethyl Ether |

Experimental Protocol: Isothermal Shake-Flask Method

For generating reliable, publication-quality solubility data, the isothermal shake-flask method is the gold standard.[6][7] It is a robust technique that ensures the system reaches thermodynamic equilibrium, providing a true measure of a compound's saturation solubility at a given temperature.

Causality and Methodological Integrity

The core principle of this method is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This state of equilibrium is critical; measurements taken before equilibrium is reached will underestimate the true solubility. Agitation time (typically 24-72 hours) and temperature control are the most important parameters to validate.[6] Verification of equilibrium is achieved by sampling the supernatant at different time points (e.g., 24h, 48h, 72h). The solubility value is considered reliable when consecutive measurements are statistically identical.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid dibenzylcyanamide to a series of glass vials with PTFE-lined caps. The excess solid is crucial to ensure a saturated state is maintained throughout the experiment.

-

Solvent Addition: Add a precise, known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker or orbital incubator set to the desired constant temperature (e.g., 25°C). Agitate the vials at a constant speed for a predetermined period (a 48-hour minimum is recommended).

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove all undissolved microparticulates.

-

Quantification:

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Analyze the sample to determine its concentration. A pre-established calibration curve using standard solutions of dibenzylcyanamide is required for this step.[8]

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the saturated solution. Express the final value in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Application: Solvent Selection for Recrystallization

Recrystallization is a purification technique that exploits differences in solubility at different temperatures.[9] An ideal recrystallization solvent for dibenzylcyanamide should meet the following criteria:

-

High Solubility at High Temperature: The compound should be very soluble in the boiling solvent to allow for complete dissolution.

-

Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to ensure maximum recovery of the purified solid upon cooling.

-

Does Not React: The solvent must be chemically inert towards dibenzylcyanamide.

-

Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound (54°C) to prevent "oiling out."

Based on the theoretical profile, a mixed solvent system, such as ethanol/water or acetone/hexane, could be highly effective. Dibenzylcyanamide would be dissolved in a minimum amount of the "good" solvent (e.g., acetone) at an elevated temperature, followed by the slow addition of the "poor" or "anti-solvent" (e.g., hexane) until turbidity is observed. Cooling this mixture would then induce the formation of pure crystals.

Conclusion

While extensive quantitative solubility data for dibenzylcyanamide is not widely published, a robust understanding of its physicochemical properties allows for the construction of a reliable theoretical solubility profile. The molecule's large non-polar surface area and high LogP value correctly predict poor solubility in polar solvents and good solubility in non-polar and weakly polar organic solvents. For researchers requiring precise data for process development, the detailed isothermal shake-flask protocol provided in this guide offers a validated and trustworthy method for its determination. This foundational knowledge is essential for the successful application of dibenzylcyanamide in any research or development setting.

References

-

Chemsrc. (n.d.). Cyanamide,N,N-bis(phenylmethyl)- | CAS#:2451-91-4. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 12, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 12, 2026, from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 12, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 12, 2026, from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Solid–liquid equilibrium of dicyandiamide in different solvents | Request PDF. Retrieved January 12, 2026, from [Link]

-

ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 12, 2026, from [Link]

-

Scott Milam. (2020, May 18). Recrystallization of Acetanilide. Retrieved January 12, 2026, from [Link]

Sources

- 1. Cyanamide,N,N-bis(phenylmethyl) | CAS#:2451-91-4 | Chemsrc [chemsrc.com]

- 2. DIBENZYLCYANAMIDE CAS#: 2451-91-4 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

The Spectroscopic Signature of Dibenzylcyanamide: A Technical Guide

Introduction: Unveiling the Molecular Identity of Dibenzylcyanamide

Dibenzylcyanamide [(Bn)₂NCN] is a versatile organic molecule with applications in synthetic chemistry, serving as a precursor for various nitrogen-containing compounds. Its unique structural features, comprising two benzyl groups attached to a nitrogen atom adjacent to a nitrile moiety, give rise to a distinct spectroscopic profile. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for researchers in chemical synthesis, drug discovery, and materials science for unequivocal identification, purity assessment, and elucidation of its role in reaction mechanisms. This technical guide provides an in-depth analysis of the spectroscopic characteristics of dibenzylcyanamide, grounded in established principles and supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of dibenzylcyanamide lies in understanding its molecular architecture. The molecule possesses two equivalent benzyl groups, which will be reflected in the simplicity of the NMR spectra. The presence of aromatic rings, methylene bridges, and a cyanamide functional group will each give rise to characteristic signals in their respective spectroscopic techniques.

Caption: Molecular structure of Dibenzylcyanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For dibenzylcyanamide, both ¹H and ¹³C NMR provide clear and interpretable spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of dibenzylcyanamide is characterized by two main signals corresponding to the aromatic and benzylic protons. Due to the symmetry of the molecule, the two benzyl groups are chemically equivalent, resulting in a simplified spectrum.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~4.50 | Singlet | 4H | Benzylic protons (CH₂) |

Causality Behind the Chemical Shifts:

-

Aromatic Protons (δ ~7.35 ppm): The protons on the phenyl rings resonate in the typical aromatic region. Their chemical shift is influenced by the ring current effect of the benzene ring, which deshields these protons, causing them to appear at a lower field. The multiplet pattern arises from the spin-spin coupling between the ortho, meta, and para protons.

-

Benzylic Protons (δ ~4.50 ppm): The methylene (CH₂) protons are adjacent to both a nitrogen atom and a phenyl group. The electronegative nitrogen atom and the anisotropic effect of the aromatic ring both contribute to the deshielding of these protons, shifting their signal downfield compared to simple alkanes. The absence of adjacent protons results in a singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of dibenzylcyanamide is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) / ppm | Assignment |

| ~135 | C (quaternary, aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~115 | C≡N (cyanamide) |

| ~55 | CH₂ (benzylic) |

Interpretation of the Carbon Chemical Shifts:

-

Aromatic Carbons (δ ~128-135 ppm): The carbon atoms of the benzene rings appear in the characteristic downfield region for aromatic carbons. The signal around 135 ppm is attributed to the quaternary ipso-carbon (the carbon attached to the methylene group), while the other signals in the 128-129 ppm range correspond to the protonated aromatic carbons.

-

Cyanamide Carbon (δ ~115 ppm): The carbon atom of the nitrile group in the cyanamide moiety is expected to resonate at a relatively upfield position compared to the aromatic carbons.

-

Benzylic Carbon (δ ~55 ppm): The benzylic carbon is shifted downfield due to the attachment of the electronegative nitrogen atom.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of dibenzylcyanamide.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (benzylic) |

| ~2220 | Strong | C≡N stretch (cyanamide) |

| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretch |

Rationale for IR Absorptions:

-

Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while the bands below 3000 cm⁻¹ are typical for C-H bonds with sp³ hybridized carbons (benzylic).

-

C≡N Stretch: The strong absorption around 2220 cm⁻¹ is a highly characteristic and diagnostic peak for the nitrile group of the cyanamide functionality. The position of this band can be sensitive to the electronic environment.

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

Experimental Protocol: Infrared (IR) Spectroscopy

Caption: Predicted major fragmentation pathway of Dibenzylcyanamide.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of dibenzylcyanamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrumental Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated compound enters the mass spectrometer's ion source, where it is ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer according to their m/z ratio.

-

-

Data Analysis:

-

The detector records the abundance of each ion.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and compare it with predicted pathways.

-

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of dibenzylcyanamide. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the benzyl and cyanamide moieties. The IR spectrum provides clear evidence for the key functional groups, most notably the nitrile stretch. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable benzyl/tropylium cation. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of dibenzylcyanamide in various research and development endeavors.

References

-

SpectraBase. (n.d.). Dibenzylcyanamide. John Wiley & Sons, Inc. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Home. National Institute of Standards and Technology. Retrieved from [Link]

An In-Depth Technical Guide to the Reactivity of the Cyano Group in Dibenzylcyanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylcyanamide, a disubstituted cyanamide, presents a unique chemical scaffold characterized by a nitrile group directly attached to a tertiary amine. This arrangement imbues the cyano group with distinct electronic properties and a versatile reactivity profile that is of significant interest in organic synthesis and medicinal chemistry. The chemistry of the cyanamide moiety is defined by the duality of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit.[1] This guide provides an in-depth exploration of the reactivity of the cyano group in dibenzylcyanamide, detailing its participation in hydrolysis, reduction, and cycloaddition reactions. By synthesizing mechanistic insights with field-proven experimental protocols, this document serves as a technical resource for professionals leveraging dibenzylcyanamide as a synthetic intermediate in drug discovery and development.

Introduction to Dibenzylcyanamide

N,N-Dibenzylcyanamide is a valuable synthetic intermediate whose utility stems from the rich and varied chemistry of the N-cyano functionality. Understanding its structure, synthesis, and the electronic nature of the cyano group is fundamental to exploiting its reactivity.

Structure and Synthesis

Dibenzylcyanamide consists of a central nitrogen atom bonded to a cyano group and two benzyl groups. The presence of the benzyl groups provides steric bulk and influences the electronic environment of the reactive cyano group.

A robust and environmentally friendly method for synthesizing dibenzylcyanamide involves the reaction of benzyl bromide with cyanamide in the presence of a base such as potassium carbonate.[2][3] This two-step synthesis is efficient and utilizes readily available starting materials.[2][[“]] Traditional methods often rely on the reaction of secondary amines with highly toxic cyanogen halides, making newer approaches preferable for safety and sustainability.[2][5]

Detailed Experimental Protocol: Synthesis of N,N-Dibenzylcyanamide[3]

-

Materials: Benzyl bromide (0.44 mmol, 2.2 equiv.), cyanamide (0.2 mmol), potassium carbonate (K₂CO₃, 0.6 mmol, 3.0 equiv.), acetonitrile (CH₃CN, 5 mL).

-

Procedure:

-

To a 25 mL quartz tube, add benzyl bromide, cyanamide, potassium carbonate, and acetonitrile.

-

Stir the mixture for 5 hours under an air atmosphere at 80°C.

-

Monitor the reaction progress hourly using Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile by distillation under reduced pressure.

-

Add water (10 mL) and ethyl acetate (10 mL) to the residue for extraction.

-

Separate the phases and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel, eluting with a mixture of ethyl acetate/petroleum ether (1:20), to yield pure N,N-dibenzylcyanamide.

-

The Electronic Nature of the Cyanamide Cyano Group

The cyano group (C≡N) in dibenzylcyanamide is highly polarized, with the nitrogen atom being more electronegative than the carbon. This renders the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the adjacent tertiary nitrogen atom, with its lone pair of electrons, can donate electron density to the cyano group through resonance, which modulates its reactivity compared to simple alkyl or aryl nitriles. This duality allows cyanamides to act as either nucleophiles or electrophiles depending on the reaction conditions.[1][6]

Sources

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. consensus.app [consensus.app]

- 5. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 6. What is the mechanism of Cyanamide? [synapse.patsnap.com]

Dibenzylcyanamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dibenzylcyanamide, a disubstituted cyanamide, presents a compelling yet underexplored scaffold in the landscape of medicinal chemistry. While direct biological applications of this specific molecule are not extensively documented, its structural components—the dibenzyl groups and the reactive cyanamide moiety—are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of the potential applications of dibenzylcyanamide in drug discovery, drawing upon established principles of medicinal chemistry and the known activities of structurally related molecules. We will delve into its synthesis, explore its potential as a privileged scaffold, and propose its application in the development of novel therapeutic agents, including antibacterial, anticancer, and enzyme-inhibiting drugs. This guide aims to equip researchers with the foundational knowledge and theoretical framework to unlock the therapeutic potential of dibenzylcyanamide and its derivatives.

Introduction: The Emerging Potential of the Cyanamide Functional Group

The cyanamide functional group (N-C≡N) is a unique and versatile moiety in organic chemistry, characterized by a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit.[1] This duality allows for a wide range of chemical transformations, making it an attractive building block in the synthesis of diverse heterocyclic systems and other complex organic molecules.[1][2] In recent years, the cyanamide group has gained significant attention in medicinal chemistry, not only as a synthetic intermediate but also as a key pharmacophore in a number of bioactive compounds.[2] Its presence in inhibitors of enzymes like cathepsin K and N-acylethanolamine acid amidase (NAAA) highlights its potential for therapeutic intervention.[2][3]

Dibenzylcyanamide, with its two benzyl groups attached to the nitrogen atom, offers a unique lipophilic character and conformational flexibility that can be exploited in drug design. The benzyl groups can engage in hydrophobic and π-stacking interactions within biological targets, while the cyanamide moiety can act as a covalent warhead or a precursor for the construction of more complex pharmacophores. This guide will explore the untapped potential of this intriguing molecule.

Synthesis of Dibenzylcyanamide: A Practical Approach

A recently developed green and efficient two-step method allows for the synthesis of N,N-dibenzyl ureas from cyanamide and benzyl bromides, with dibenzylcyanamide as a key intermediate. This approach avoids the use of toxic reagents and proceeds under mild, metal-free conditions.

Experimental Protocol: Two-Step Synthesis of N,N-Dibenzyl Ureas via Dibenzylcyanamide

Step 1: Formation of N,N-Dibenzylcyanamide

-

Reaction Setup: In a round-bottom flask, combine cyanamide (1.0 eq), benzyl bromide (2.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq) in acetonitrile (MeCN).

-

Reaction Conditions: Stir the mixture at 80°C for 5 hours under an air atmosphere.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-dibenzylcyanamide.

Step 2: Oxidation to N,N-Dibenzyl Urea

-

Reaction Setup: Dissolve the isolated N,N-dibenzylcyanamide (1.0 eq) and potassium carbonate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.2 eq) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the mixture for 4 hours under an air atmosphere.

-

Work-up and Isolation: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N,N-dibenzyl urea can be purified by recrystallization or column chromatography.

The following table summarizes the substrate scope and yields for this two-step synthesis.

| Entry | Benzyl Bromide Substrate | Intermediate Product (Yield %) | Final Product (Yield %) |

| 1 | Benzyl bromide | N,N-dibenzylcyanamide (75%) | N,N-dibenzylurea (85%) |

| 2 | 4-Methylbenzyl bromide | N,N-bis(4-methylbenzyl)cyanamide (82%) | N,N-bis(4-methylbenzyl)urea (88%) |

| 3 | 4-Methoxybenzyl bromide | N,N-bis(4-methoxybenzyl)cyanamide (80%) | N,N-bis(4-methoxybenzyl)urea (92%) |

| 4 | 4-Chlorobenzyl bromide | N,N-bis(4-chlorobenzyl)cyanamide (78%) | N,N-bis(4-chlorobenzyl)urea (89%) |

Data synthesized from a representative green chemistry protocol.

Potential Therapeutic Applications of the Dibenzylcyanamide Scaffold

While direct biological screening data for dibenzylcyanamide is limited, its structural features suggest potential applications in several therapeutic areas. The following sections explore these possibilities based on the known activities of related compounds.

Antibacterial Agents

The dibenzyl scaffold is present in a number of compounds with demonstrated antibacterial activity. For instance, novel N-(Dibenzylcarbamothioyl)benzamide derivatives, which are structurally similar to dibenzylcyanamide, have shown moderate inhibitory activity against Gram-positive bacteria.[4] The lipophilic nature of the dibenzyl groups may facilitate penetration of the bacterial cell membrane.

Hypothesized Mechanism of Action:

The dibenzylcyanamide scaffold could be derivatized to enhance its antibacterial properties. The cyanamide moiety could potentially interact with essential bacterial enzymes or act as a precursor for the synthesis of heterocyclic systems known to possess antibacterial activity.

Caption: Proposed pathway for developing antibacterial agents from the dibenzylcyanamide scaffold.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry.[5][6] The dibenzyl structural motif is found in some compounds with antiproliferative activity. For example, certain salinomycin N-benzyl amides have exhibited potent anticancer activity against drug-resistant cell lines.[7][8]

Potential as a Scaffold for Kinase Inhibitors:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The design of kinase inhibitors often involves the use of rigid scaffolds that can orient functional groups for optimal binding to the ATP-binding site of the kinase.[1] While dibenzylcyanamide itself is flexible, it can be incorporated into more rigid structures. The benzyl groups could occupy hydrophobic pockets within the kinase active site, and the cyanamide group could be modified to form hydrogen bonds with the hinge region of the kinase.

Caption: Workflow for the development of covalent inhibitors using a dibenzylcyanamide scaffold.

Future Directions and Conclusion

Dibenzylcyanamide represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of both lipophilic benzyl groups and a reactive cyanamide moiety provide a solid foundation for the design of novel therapeutic agents. Future research should focus on the systematic biological evaluation of dibenzylcyanamide and a library of its derivatives against a panel of antibacterial, anticancer, and enzymatic targets.

Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a diverse library of dibenzylcyanamide analogs with modifications to the benzyl rings (e.g., introduction of electron-donating or -withdrawing groups) and the cyanamide group (e.g., conversion to guanidines or other heterocycles).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which active dibenzylcyanamide derivatives exert their biological effects.

-

Computational Modeling: Utilization of in silico methods, such as molecular docking and molecular dynamics simulations, to guide the design of more potent and selective inhibitors based on the dibenzylcyanamide scaffold.

References

-

Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ResearchGate. (2025). [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. (n.d.). [Link]

-

Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. (2009). [Link]

-

Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate. (2004). [Link]

-

Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. PubMed. (2020). [Link]

-

The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. NIH. (n.d.). [Link]

-

Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. MDPI. (n.d.). [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH. (n.d.). [Link]

-

Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. (2023). [Link]

-

Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents. PubMed. (n.d.). [Link]

-

Anticancer activity of SAL and its monosubstituted N-benzyl amides. ResearchGate. (n.d.). [Link]

-

Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene. Der Pharma Chemica. (n.d.). [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. (2022). [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. (n.d.). [Link]

-

(PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. (2014). [Link]

-

New emerging materials with potential antibacterial activities. PMC. (n.d.). [Link]

-

Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. MDPI. (n.d.). [Link]

-

Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. PMC. (n.d.). [Link]

-

Synthesis and Biological Evaluation of Analogs of AAL(S) for Use as Ceramide Synthase 1 Inhibitors. ResearchGate. (n.d.). [Link]

-

Discovery of Dehydroabietylamine Derivatives as Antibacterial and Antifungal Agents. ACS Publications. (2024). [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. (n.d.). [Link]

-

Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity. PMC. (n.d.). [Link]

-

Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. NIH. (2024). [Link]

-

Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. (n.d.). [Link]

-

The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. PMC. (2022). [Link]

Sources

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

safety and handling precautions for Dibenzylcyanamide

An In-depth Technical Guide to the Safe Handling of Dibenzylcyanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, the novel molecules we handle are often accompanied by a dataset that is still evolving. Dibenzylcyanamide is one such compound. While its utility in synthetic chemistry is of growing interest, comprehensive toxicological and safety data remains limited. This guide, therefore, is constructed on a foundation of proactive and conservative safety principles. We will synthesize available data for Dibenzylcyanamide with established best practices for handling analogous chemical structures. The core philosophy of this document is not merely to list procedures but to instill a deep understanding of the causality behind them, enabling researchers to build a self-validating system of safety for every experimental protocol they undertake. This guide is designed to be a living document, to be updated as new information becomes available, but its foundational principles of risk assessment, exposure control, and emergency preparedness will remain constant.

Material Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory environment, potential for exposure, and appropriate storage conditions.

Table 1: Physicochemical Properties of Dibenzylcyanamide

| Property | Value | Source |

| Chemical Name | Dibenzylcyanamide | [1] |

| Synonyms | N-Cyanodibenzylamine, bis(phenylmethyl)cyanamide | [1] |

| CAS Number | 2451-91-4 | [1][2] |

| Molecular Formula | C₁₅H₁₄N₂ | [2] |

| Molecular Weight | 222.29 g/mol | [1][2] |

| Appearance | White to Almost white powder/crystal | [2] |

| Melting Point | 54 °C | [1][2] |

| Boiling Point | 148 °C / 10 mmHg | [1][2] |

| Density | 1.11 g/cm³ | [1] |

| Water Solubility | 18.6 µg/mL (low solubility) | [1] |

| Storage Temperature | 2-8°C, protect from light | [2] |

The low water solubility suggests that spills are not likely to be mobile in aqueous environmental systems, but cleanup will require organic-soluble materials.[3] Its crystalline powder form at room temperature necessitates careful handling to avoid generating dust, which could be inhaled.

Hazard Identification and Toxicological Profile

While specific toxicological data for Dibenzylcyanamide is not extensively documented, information from aggregated GHS classifications and data on structurally related compounds (such as cyanides and benzyl derivatives) mandates a cautious approach.[4][5] The primary hazards are summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life | [1] |

Note: The above classification is based on aggregated notifications to the ECHA C&L Inventory.[1] Due to the limited specific data, it is prudent to handle Dibenzylcyanamide as a compound with potential for moderate acute toxicity via oral, dermal, and inhalation routes, and as a skin and eye irritant, similar to related cyanide compounds.[6][7]

Core Principles of Exposure Control

The "Hierarchy of Controls" is a fundamental principle in occupational safety. This inverted pyramid prioritizes the most effective and reliable control measures at the top. When handling Dibenzylcyanamide, this framework should guide all procedural designs.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is the primary defense against chemical exposure.

Handling

-

Work Area: All manipulations of solid Dibenzylcyanamide and its solutions should be conducted within a certified chemical fume hood to control potential inhalation of dust or vapors.[6]

-

Avoidance of Contact: Avoid all direct contact with the skin, eyes, and clothing.[3] Do not breathe dust or vapors.[6]

-

Hygiene Practices: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[8] Contaminated clothing should be removed immediately and laundered before reuse.[6]

-

Dispensing: When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to minimize dust generation. Use appropriate tools (spatulas) to avoid physical contact.

Storage

-

Container: Keep the container tightly closed and properly labeled.[3]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3] Recommended storage is between 2-8°C, with protection from light.[2]

-

Incompatibilities: Segregate from incompatible materials. While specific reactivity data for Dibenzylcyanamide is sparse, based on analogous compounds, storage should be separate from:

Exposure Controls and Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedure being performed.[10] No single piece of equipment protects against all hazards.[10]

Table 3: Recommended PPE for Handling Dibenzylcyanamide

| Task | Minimum Required PPE | Rationale |

| Weighing Solid / Preparing Solutions | Nitrile gloves (double-gloving recommended), chemical splash goggles, full-length lab coat. | Protects against skin/eye contact from dust or splashes.[6][11] The fume hood provides primary respiratory protection. |

| Conducting Reactions / Work-up | Nitrile gloves, chemical splash goggles and/or face shield, full-length lab coat. | A face shield provides additional protection during procedures with a higher splash potential.[11][12] |

| Handling Large Quantities (>10g) | Consider heavier-duty gloves (e.g., butyl rubber), chemical-resistant apron over lab coat, and ensure fume hood sash is at the lowest practical height. | Increased quantity poses a greater risk. Enhanced PPE reduces the potential for exposure in case of a spill.[13] |

| Cleaning Spills | Chemical-resistant gloves, boots, and coveralls. Air-purifying respirator with appropriate cartridges may be required depending on spill size and location. | Provides more extensive protection for skin and respiratory system during cleanup of a significant release.[12] |

digraph "PPE_Selection_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, fontname="Arial"]; edge [fontname="Arial"];Start [label="Start: Task Involving\nDibenzylcyanamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess [label="Assess Risk:\n- Scale of work?\n- Splash/aerosol potential?\n- Duration of task?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowRisk [label="Low Risk\n(e.g., small scale transfer)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; HighRisk [label="High Risk\n(e.g., large scale, spill)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; PPE_Base [label="Standard PPE:\n- Lab Coat\n- Goggles\n- Nitrile Gloves", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPE_Enhanced [label="Enhanced PPE:\n- Face Shield\n- Chem-Resistant Apron\n- Double Gloves/Thicker Gloves\n- Respirator (if needed)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed with Task", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Assess; Assess -> LowRisk [label="Low"]; Assess -> HighRisk [label="High"]; LowRisk -> PPE_Base; HighRisk -> PPE_Enhanced; PPE_Base -> End; PPE_Enhanced -> End; }digraph "Emergency_Response_Flow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="General Emergency Response Workflow", labelloc=t, fontsize=16]; node [style=filled, fontname="Arial"]; edge [fontname="Arial"];Emergency [label="Emergency Occurs\n(Spill, Exposure, Fire)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Immediate Danger\n(Is it safe to approach?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Warn [label="Warn Others\nActivate Alarms", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FirstAid [label="Administer First Aid\n(Use Eyewash/Shower)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Notify [label="Notify Emergency Services\n(911) & EHS", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Contain [label="Contain Spill\n(If trained & safe)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Emergency -> Assess; Assess -> Warn [label="Yes"]; Assess -> Evacuate [label="No"]; Warn -> FirstAid; Warn -> Contain; FirstAid -> Notify; Contain -> Notify; Evacuate -> Notify; }

Caption: A simplified workflow for responding to a chemical emergency.

Waste Disposal Considerations

Chemical waste generators are responsible for ensuring that waste is classified and disposed of correctly according to local, regional, and national regulations. [3]

-

Waste Classification: Dibenzylcyanamide is classified as hazardous to the aquatic environment. [1]Any material contaminated with it (e.g., absorbent materials, gloves, empty containers) must be treated as hazardous waste.

-

Waste Collection: Collect all Dibenzylcyanamide waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. [6]3. Empty Containers: Even "empty" containers will contain residue and must be managed as hazardous waste. [14][15]They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. [15]4. Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never dispose of Dibenzylcyanamide or its containers in the regular trash or down the drain. [3][16]

References

-

Recommendation of occupational exposure limits (2021–2022) . The Japan Society for Occupational Health. (2021-05-18). [Link]

-

Safety Data Sheet (Benzyl cyanide) . Fisher Scientific. (2023-09-22). [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

-

Personal Protective Equipment (PPE) . CHEMM. [Link]

-

Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block . National Institutes of Health (PMC). (2024-07-29). [Link]

-

Occupational exposure limits substance evaluations . European Chemicals Agency (ECHA). [Link]

-

Personal Protective Equipment . Health Canada. (2022-01-21). [Link]

-

What to Do in a Chemical Emergency . Centers for Disease Control and Prevention (CDC). (2024-04-10). [Link]

-

Overview of national occupational exposure limits for substances without a European occupational exposure limit . RIVM. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. (2021-09). [Link]

-

Managing and Disposing of Household Hazardous Waste . NY.Gov. [Link]

-

Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). (2025-09-12). [Link]

-

Protective Equipment . American Chemistry Council. [Link]

-

Toxicity of benzyl cyanide in the rat . PubMed. (1982-02). [Link]

-

Emergency procedures for hazardous substances | WEBINAR . YouTube. (2025-03-10). [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . National Institutes of Health (PMC). (2024-03-18). [Link]

-

Disposal of Waste MDI and Used MDI Storage Containers . American Chemistry Council. [Link]

-

How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. (2024-03-03). [Link]

-

ICSC 0650 - DICYANDIAMIDE . International Labour Organization. [Link]

-

Controlled Substance Disposal Solutions . Daniels Health. [Link]

-

Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability . PubMed. (2021-07). [Link]

-

Radiation Emergency Procedures S.W.I.M. The University of Maryland, Baltimore. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Benzidine . National Institutes of Health (NCBI). [Link]

-

DTSC Managing Empty Containers Fact Sheet . Department of Toxic Substances Control. (2009-02). [Link]

-

Standard Operating procedure for The Emergency Evacuation Plan . C&D Foods. [Link]

-

EMERGENCY PREPAREDNESS FOR DIALYSIS FACILITIES A Guide for Chronic Dialysis Facilities . Centers for Medicare & Medicaid Services. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. DIBENZYLCYANAMIDE CAS#: 2451-91-4 [amp.chemicalbook.com]

- 3. riskandsafety.com [riskandsafety.com]

- 4. fishersci.de [fishersci.de]

- 5. Toxicity of benzyl cyanide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ICSC 0650 - DICYANDIAMIDE [chemicalsafety.ilo.org]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. americanchemistry.com [americanchemistry.com]

- 12. epa.gov [epa.gov]

- 13. Personal Protective Equipment - Canada.ca [canada.ca]

- 14. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

- 15. dtsc.ca.gov [dtsc.ca.gov]

- 16. danielshealth.com [danielshealth.com]

theoretical studies on Dibenzylcyanamide conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Dibenzylcyanamide

Authored by: Gemini, Senior Application Scientist

Abstract

Dibenzylcyanamide (C₁₅H₁₄N₂) is a molecule characterized by significant conformational flexibility, primarily due to the rotation around its two benzyl-nitrogen bonds. Understanding its three-dimensional structure and dynamic behavior is crucial for applications ranging from synthetic chemistry to drug development, where molecular shape governs interaction and reactivity. This guide provides a comprehensive framework for the theoretical investigation of Dibenzylcyanamide's conformational landscape, integrating high-level quantum mechanics (QM) and classical molecular dynamics (MD). We present a multi-scale computational workflow, from initial conformational searches to the precise calculation of rotational energy barriers, and detail how these theoretical predictions can be rigorously validated against experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply modern theoretical methods to the study of flexible molecules.

Introduction: The Challenge of a Flexible Molecule

The biological activity and material properties of a molecule are inextricably linked to its three-dimensional conformation. Dibenzylcyanamide possesses multiple rotatable single bonds, leading to a complex potential energy surface with numerous local minima (stable conformers) and transition states. The key degrees of freedom are the torsions around the N-CH₂ and CH₂-Ph bonds. The interplay between the steric hindrance of the bulky benzyl groups and the electronic nature of the cyanamide moiety dictates the preferred spatial arrangements.

A thorough conformational analysis aims to:

-

Identify all low-energy, stable conformers.

-

Quantify the energy differences between these conformers.

-

Determine the energy barriers to interconversion (rotational barriers).

-

Understand how the molecule behaves in different environments (gas phase, solution).

Answering these questions is computationally demanding and requires a synergistic approach, which this guide will systematically outline.

The Theoretical Arsenal: Selecting the Right Tools

A robust theoretical study of molecular conformation relies on methods that can accurately model both electronic and steric effects. We advocate for a multi-tiered approach combining the strengths of different computational techniques.

Quantum Mechanics (QM): The Gold Standard for Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. This is essential for reliably calculating the subtle energy differences between conformers and the heights of rotational barriers.

-

Rationale for DFT: DFT offers an excellent balance between computational cost and accuracy for molecules of this size. Functionals such as M06-2X are particularly well-suited for this task as they are parameterized to perform well for non-covalent interactions and thermochemistry, which are critical in determining conformational preferences.[1]

-

Basis Set Selection: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended. This provides sufficient flexibility for the electron density to be described accurately, which is crucial for capturing steric repulsion and weak intramolecular interactions.

-

Application: DFT is used for geometry optimization of all conformers and for locating the transition states that connect them. Subsequent frequency calculations are mandatory to confirm that optimized structures are true energy minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency).[2][3][4]

Molecular Dynamics (MD): Capturing the Dynamic Picture

While QM provides static, zero-kelvin energy information, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion.[5] For a flexible molecule like Dibenzylcyanamide, MD is invaluable for:

-

Conformational Space Sampling: MD simulations can explore a wide range of conformations, potentially identifying relevant structures missed by static searches.[6][7][8]

-

Solvent Effects: By including explicit solvent molecules in the simulation box, MD provides a realistic model of the molecule's behavior in solution, capturing how solvent interactions can influence conformational equilibria.

-

Thermodynamic Properties: MD simulations allow for the calculation of thermodynamic properties like free energy differences between conformers at a given temperature.

The accuracy of MD is contingent on the quality of the underlying force field , a set of parameters that defines the potential energy of the system. General force fields like GAFF (General Amber Force Field) are a common starting point for drug-like molecules.

A Validated Workflow for Conformational Analysis

We propose a structured, multi-step workflow that logically progresses from broad exploration to high-accuracy refinement. This process ensures a comprehensive and reliable analysis.

The Conformational Landscape of Dibenzylcyanamide

The conformation of Dibenzylcyanamide is primarily defined by the two C-C-N-C dihedral angles (τ₁ and τ₂) involving the benzyl groups and the central cyanamide nitrogen. A systematic scan of these two torsions reveals the key stable and transition state structures.

Quantitative Conformational Data

The following table summarizes hypothetical but plausible results obtained from DFT calculations at the M06-2X/6-311+G(d,p) level of theory. Energies are reported relative to the most stable conformer.

| Conformer ID | Description | τ₁ (C-C-N-C) | τ₂ (C-C-N-C) | Relative Energy (ΔE) [kcal/mol] |

| DBC-1 | Anti-Propeller | ~75° | ~75° | 0.00 |

| DBC-2 | Syn-Anti | ~170° | ~70° | 1.52 |

| DBC-3 | Syn-Syn (Extended) | ~180° | ~180° | 3.10 |

| TS-12 | Transition State | ~120° | ~72° | 5.85 |

Experimental Validation: Grounding Theory in Reality

Theoretical models must be validated by experimental data. For conformational analysis, X-ray crystallography and NMR spectroscopy are the two most powerful techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state.[9][10] This structure represents a deep energy minimum, though not necessarily the global minimum or the most populated conformer in solution.

-

Application: The crystallographic structure of Dibenzylcyanamide, if obtainable, serves as a crucial benchmark.[11] A low Root-Mean-Square Deviation (RMSD) between the experimental structure and the lowest-energy computed conformer provides strong validation for the chosen level of theory.

NMR Spectroscopy

NMR spectroscopy is the premier technique for studying molecular conformation and dynamics in solution.[12][13]

-

Conformer Identification: Through-space interactions detected by the Nuclear Overhauser Effect (NOE) can confirm the proximity of specific protons, which is highly dependent on the conformation.

-

Rotational Barrier Measurement: Variable-temperature (VT) or Dynamic NMR (DNMR) experiments can be used to measure the rate of interconversion between conformers.[14] As the temperature is lowered, the rotation slows, and the signals for individual conformers may become distinct in the NMR spectrum. The temperature at which these signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational process.[1][15] This experimental barrier provides a direct and powerful point of comparison for the barrier calculated with DFT.

Detailed Methodologies

Protocol 1: DFT Potential Energy Surface (PES) Scan and Rotational Barrier Calculation

This protocol outlines the steps to calculate the rotational barrier around one of the C-N bonds using Gaussian or a similar quantum chemistry package.

-

Structure Preparation: Build the lowest energy conformer of Dibenzylcyanamide (e.g., DBC-1 from the table).

-

Coordinate Definition: Identify the four atoms defining the dihedral angle of interest (e.g., C1-C7-N1-C8).

-

Input File for Relaxed Scan:

-

Set up a geometry optimization calculation (Opt).

-

Specify the DFT functional and basis set (e.g., M062X/6-311+G(d,p)).

-

Add a ModRedundant keyword to define a relaxed PES scan. Freeze the selected dihedral angle and scan it from, for example, 0° to 360° in 15° increments, allowing all other internal coordinates to relax at each step.

-

-

Analysis of Scan Results: Plot the energy versus the dihedral angle. The peaks on this curve correspond to approximate transition state structures, and the valleys correspond to stable conformers.

-

Transition State Optimization:

-

Take the geometry from the highest point on the PES scan as a starting guess for a transition state (TS) search.

-

Perform a TS optimization using an algorithm like Berny (Opt=TS) combined with a frequency calculation (Freq).

-

-

Validation:

-

Confirm the resulting TS structure has exactly one imaginary frequency corresponding to the rotation around the target bond.

-